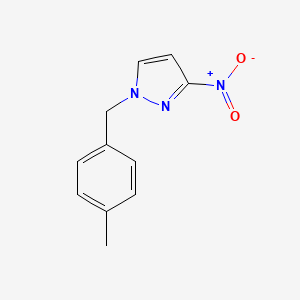

1-(4-methylbenzyl)-3-nitro-1H-pyrazole

Vue d'ensemble

Description

1-(4-Methylbenzyl)-3-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-methylbenzyl group and a nitro group attached to the pyrazole ring

Méthodes De Préparation

The synthesis of 1-(4-methylbenzyl)-3-nitro-1H-pyrazole typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzyl chloride and 3-nitropyrazole.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Synthetic Route: The 4-methylbenzyl chloride is reacted with 3-nitropyrazole under reflux conditions in an organic solvent like ethanol or dimethylformamide (DMF). The reaction mixture is then stirred for several hours to ensure complete conversion.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Analyse Des Réactions Chimiques

1-(4-Methylbenzyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, where the methyl group is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and potassium permanganate. The major products formed from these reactions include 1-(4-methylbenzyl)-3-aminopyrazole and 1-(4-carboxybenzyl)-3-nitropyrazole.

Applications De Recherche Scientifique

1-(4-Methylbenzyl)-3-nitro-1H-pyrazole has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as anti-inflammatory and antimicrobial agents.

Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: It is used as a probe in biological studies to investigate enzyme interactions and cellular pathways.

Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mécanisme D'action

The mechanism of action of 1-(4-methylbenzyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, and cellular signaling.

The exact mechanism of action depends on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

1-(4-Methylbenzyl)-3-nitro-1H-pyrazole can be compared with other similar compounds, such as:

1-(4-Methylbenzyl)-3-aminopyrazole: This compound is similar but has an amino group instead of a nitro group, which affects its reactivity and applications.

1-(4-Carboxybenzyl)-3-nitropyrazole: This compound has a carboxylic acid group instead of a methyl group, influencing its solubility and chemical behavior.

Activité Biologique

1-(4-Methylbenzyl)-3-nitro-1H-pyrazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical formula:

- Molecular Formula : CHNO

- CAS Number : 7010174

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This is achieved through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

- Nitration : The introduction of the nitro group is performed using a mixture of concentrated nitric acid and sulfuric acid.

- Benzyl Group Attachment : The 4-methylbenzyl group is introduced via nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.

The biological activity of this compound is believed to involve several mechanisms:

- Redox Reactions : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammation and cancer progression.

- Cell Membrane Interaction : The lipophilicity conferred by the benzyl group enhances its ability to penetrate lipid membranes, facilitating its biological effects.

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazoles, including this compound, exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

Research on Anti-inflammatory Effects

In a preclinical model, this compound was shown to significantly reduce inflammation in induced arthritis models by inhibiting COX-2 expression .

Investigation into Anticancer Properties

A recent investigation highlighted that this compound induced apoptosis in human breast cancer cells through a mitochondrial pathway .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other pyrazole derivatives:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole | Moderate | High | Moderate |

| 1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole | Low | Moderate | Low |

Propriétés

IUPAC Name |

1-[(4-methylphenyl)methyl]-3-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-9-2-4-10(5-3-9)8-13-7-6-11(12-13)14(15)16/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTSHQYPEYHCPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC(=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.